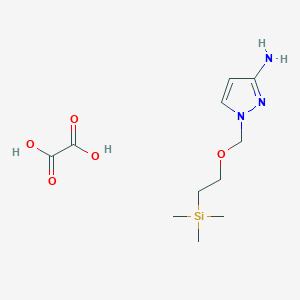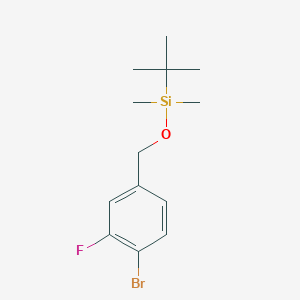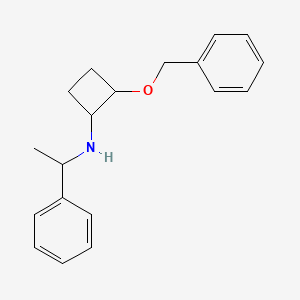
alphavbeta1 integrin-IN-1 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alphavbeta1 integrin-IN-1 (TFA) is a potent and selective inhibitor of the alphavbeta1 integrin, a transmembrane protein that plays a critical role in cell adhesion, migration, and signaling. This compound has shown significant potential in the treatment of fibrotic diseases by inhibiting the activation of transforming growth factor-beta (TGF-beta), a key regulator of fibrosis .
準備方法
The synthesis of alphavbeta1 integrin-IN-1 (TFA) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and condensation.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Industrial production methods for alphavbeta1 integrin-IN-1 (TFA) are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity. These methods often involve automated processes and advanced purification techniques to ensure consistency and quality .
化学反応の分析
Alphavbeta1 integrin-IN-1 (TFA) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Alphavbeta1 integrin-IN-1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of alphavbeta1 integrin in various chemical processes.
Biology: Employed in cell biology research to investigate cell adhesion, migration, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of fibrotic diseases, cancer, and other conditions involving abnormal cell adhesion and migration.
Industry: Utilized in the development of new materials and coatings that require specific adhesion properties.
作用機序
The mechanism of action of alphavbeta1 integrin-IN-1 (TFA) involves the inhibition of the alphavbeta1 integrin, which is a key regulator of cell adhesion and signaling. By binding to the integrin, this compound prevents the activation of transforming growth factor-beta (TGF-beta), thereby reducing fibrosis and other pathological processes. The molecular targets and pathways involved include the integrin signaling pathway and the TGF-beta signaling pathway .
類似化合物との比較
Alphavbeta1 integrin-IN-1 (TFA) is unique in its high selectivity and potency for the alphavbeta1 integrin. Similar compounds include:
Alphavbeta6 integrin inhibitors: These compounds target the alphavbeta6 integrin and are used in similar applications but have different selectivity profiles.
Alphavbeta3 integrin inhibitors: These inhibitors target the alphavbeta3 integrin and are used in the treatment of cancer and other diseases involving angiogenesis.
Alphavbeta5 integrin inhibitors: These compounds inhibit the alphavbeta5 integrin and are explored for their potential in treating fibrotic diseases and cancer.
The uniqueness of alphavbeta1 integrin-IN-1 (TFA) lies in its specific inhibition of the alphavbeta1 integrin, making it a valuable tool for studying the role of this integrin in various biological processes and for developing targeted therapies.
特性
IUPAC Name |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S.C2HF3O2/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29);(H,6,7)/t21-,22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOWZNCFZXPEX-VROPFNGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F3N6O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
